(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol is a complex organic molecule characterized by multiple hydroxyl groups and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol typically involves the use of D-glucuronolactone as a starting material.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its hydroxyl groups make it a candidate for studying carbohydrate-protein interactions.
Medicine: The compound’s structure suggests potential use in drug design, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its interactions with other molecules. The hydroxyl groups can form hydrogen bonds, while the sulfanyl group can participate in nucleophilic attacks. These interactions can influence the compound’s binding to molecular targets, such as enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4R,5S)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxane-3,4,5-triol
- (2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxane-3,4,5-triol
Uniqueness
The presence of the sulfanyl group in (2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol distinguishes it from similar compounds. This functional group can significantly alter the compound’s reactivity and interactions with other molecules, making it unique in its class.
Properties
Molecular Formula |
C12H22O10S |
---|---|
Molecular Weight |
358.36 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O10S/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4+,5-,6+,7-,8-,9-,10-,11-,12+/m0/s1 |
InChI Key |
VDQIIPZYLPYPNM-SYQMOTIOSA-N |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)S[C@H]2[C@H](O[C@@H]([C@H]([C@@H]2O)O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)SC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.